N-Ethenylpropanamide
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Overview
Description
N-Ethenylpropanamide is an organic compound belonging to the amide family It is characterized by the presence of an ethenyl group attached to the nitrogen atom of the propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethenylpropanamide can be synthesized through various methods. One common approach involves the reaction of propanamide with acetylene in the presence of a suitable catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of oxidized products.
Reduction: In this reaction, this compound gains electrons, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions. The reaction conditions depend on the specific reagents and desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted amides.
Scientific Research Applications
N-Ethenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: this compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and receptors. It is also used in drug development and formulation studies.
Industry: this compound is used in the production of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Ethenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
N-Ethenylpropanamide can be compared with other similar compounds, such as:
N-Methylpropanamide: This compound has a methyl group instead of an ethenyl group attached to the nitrogen atom. It exhibits different reactivity and properties compared to this compound.
N-Ethylpropanamide: This compound has an ethyl group attached to the nitrogen atom. It is structurally similar to this compound but has different chemical and physical properties.
N-Propylpropanamide: This compound has a propyl group attached to the nitrogen atom. It is another structural analog of this compound with distinct characteristics.
This compound stands out due to its unique ethenyl group, which imparts specific reactivity and properties that are valuable in various applications.
Biological Activity
N-Ethenylpropanamide, a compound characterized by its unique structure, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is an unsaturated amide with the following chemical formula:
The presence of the ethenyl group enhances its reactivity, making it a suitable candidate for various biological applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, typically involving the reaction of propanoyl chloride with ethylene amine or through the condensation of ethenylamine with propanoic acid. The following reaction scheme outlines a common synthetic route:
- Preparation of Ethenylamine :
- Ethenylamine can be synthesized from acetaldehyde and ammonia.
- Condensation Reaction :
- Ethenylamine is reacted with propanoic acid in the presence of a catalyst to yield this compound.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria, as shown in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential use as an antibacterial agent.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was shown to activate caspases, which are critical for the apoptotic process.
- Case Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant increase in active caspase-3 levels by 18.3-fold compared to control groups. This indicates its potential as a pro-apoptotic agent.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : By disrupting the cell cycle, particularly at the G2/M phase.
- Induction of Apoptosis : Through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Interference with Bacterial Cell Wall Synthesis : Leading to cell lysis and death in susceptible bacterial strains.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and bacterial resistance. The binding affinity scores suggest strong interactions with key amino acid residues critical for enzymatic activity.
Properties
CAS No. |
40652-23-1 |
---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
N-ethenylpropanamide |
InChI |
InChI=1S/C5H9NO/c1-3-5(7)6-4-2/h4H,2-3H2,1H3,(H,6,7) |
InChI Key |
IUWVWLRMZQHYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC=C |
Origin of Product |
United States |
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